2-Bromo-6-methoxy-4-(trifluoromethyl)pyridine
Description
2-Bromo-6-methoxy-4-(trifluoromethyl)pyridine is a halogenated pyridine derivative featuring a bromine atom at position 2, a methoxy group at position 6, and a trifluoromethyl (-CF₃) substituent at position 2. This compound is of significant interest in medicinal chemistry and agrochemical research due to the combined electronic effects of its substituents: bromine acts as a leaving group, methoxy enhances solubility via electron donation, and the -CF₃ group confers metabolic stability and lipophilicity.
Properties
IUPAC Name |
2-bromo-6-methoxy-4-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c1-13-6-3-4(7(9,10)11)2-5(8)12-6/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHUBKGOVIRGBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CC(=C1)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
Bromination typically employs liquid bromine (Br₂) in a dichloromethane/water biphasic system at 10–20°C, followed by heating to 40–60°C for 8–12 hours. The methoxy group at position 6 enhances ring activation, favoring bromination at position 2. A molar ratio of 1:3 (precursor:Br₂) ensures complete conversion, producing the target compound alongside minor dibrominated byproducts.
Key Variables:
-
Temperature Control: Lower temperatures (10–20°C) minimize side reactions, while post-bromination heating ensures complete reactivity.
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Solvent System: Dichloromethane facilitates bromine dissolution, while water aids in pH adjustment during workup.
Workup and Purification
Post-reaction, the mixture is neutralized to pH 7–8 using sodium bicarbonate, followed by extraction and recrystallization in ethanol/water (9:1). This yields 2-bromo-6-methoxy-4-(trifluoromethyl)pyridine with >85% purity.
Pyridine Ring Construction from Trifluoromethyl-Containing Precursors
An alternative approach constructs the pyridine ring from trifluoromethylated building blocks, avoiding direct bromination. This method is advantageous when precursor availability limits route efficiency.
Hantzsch Dihydropyridine Synthesis
The Hantzsch reaction condenses ethyl trifluoromethylacetoacetate with methoxy-substituted enamines to form dihydropyridine intermediates. Subsequent oxidation with selenium dioxide or HNO₃ yields the aromatic pyridine core.
Reaction Scheme:
Vapor-Phase Catalytic Fluorination
Industrial-scale synthesis often uses vapor-phase reactors for simultaneous chlorination and fluorination. For example, 3-picoline undergoes chlorination at the methyl group, followed by fluorine exchange over a catalyst bed to introduce the trifluoromethyl group. Subsequent bromination at position 2 completes the synthesis.
Catalyst Systems:
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Fluidized-Bed Catalysts: Aluminum chloride or zeolites promote efficient halogen exchange.
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Temperature Zones: Chlorination (200–300°C) and fluorination (400–500°C) occur in separate reactor phases.
Direct Trifluoromethylation of Bromo-Methoxy Pyridines
This method introduces the trifluoromethyl group via transition metal-mediated coupling, offering regioselectivity and functional group tolerance.
Trifluoromethyl Copper Reagents
Bromo-methoxy pyridines react with trifluoromethyl copper (CuCF₃) under palladium catalysis. The Ullman-type coupling proceeds via a single-electron transfer mechanism, with yields exceeding 70% in tetrahydrofuran at 80°C.
Optimization Parameters:
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Ligand Effects: Bidentate ligands (e.g., 1,10-phenanthroline) enhance catalytic activity.
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Solvent Polarity: Polar aprotic solvents improve reagent solubility and reaction kinetics.
Photoredox Catalysis
Emerging protocols use iridium-based photocatalysts (e.g., Ir(ppy)₃) to generate CF₃ radicals from trifluoromethyl iodide. Radical addition to the pyridine ring occurs regioselectively at position 4, followed by bromination at position 2.
Advantages:
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Mild conditions (room temperature, visible light).
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Avoids stoichiometric metal reagents.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Scalability | Safety Concerns | Cost Efficiency |
|---|---|---|---|---|
| Direct Bromination | 70–85 | High | Bromine handling | Moderate |
| Ring Construction | 50–65 | Moderate | High-temperature steps | Low |
| Trifluoromethylation | 60–75 | Low | Catalyst cost | High |
Key Observations:
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Direct Bromination is preferred for industrial applications due to shorter reaction steps and higher yields.
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Ring Construction offers flexibility in modifying substitution patterns but requires multistep optimization.
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Trifluoromethylation suits small-scale synthesis of analogs but faces cost barriers.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-methoxy-4-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction reactions can target the pyridine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Coupling Products: Biaryl compounds with diverse functional groups.
Oxidation Products: Aldehydes, acids, or ketones derived from the methoxy group.
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis : 2-Bromo-6-methoxy-4-(trifluoromethyl)pyridine serves as an essential building block for synthesizing complex organic molecules. Its unique structure allows for various chemical transformations, including substitution reactions where the bromine atom can be replaced by nucleophiles such as amines or thiols.
- Development of New Materials : The compound is utilized in developing new materials due to its stability and reactivity. It plays a role in creating functionalized polymers and advanced materials used in electronics and coatings.
Biology
- Biological Activity : Research indicates that this compound may exhibit antimicrobial and anticancer properties. Studies suggest its ability to modulate enzyme activities and influence signaling pathways related to cell growth and apoptosis, making it a candidate for further biological investigations.
- Drug Discovery : The compound is explored as a lead structure in drug discovery due to its potential therapeutic effects. Its interactions with specific molecular targets could lead to the development of new drugs aimed at treating various diseases.
Medicine
- Pharmaceutical Applications : In medicinal chemistry, 2-Bromo-6-methoxy-4-(trifluoromethyl)pyridine is investigated for its pharmacokinetic properties. The trifluoromethyl group enhances bioavailability, making it suitable for designing drugs with improved efficacy and reduced side effects.
Industry
- Agrochemicals : The compound is also used in producing agrochemicals where its unique properties contribute to the effectiveness and stability of pesticides and herbicides.
Case Study 1: Anticancer Activity
A study evaluated the anticancer potential of 2-Bromo-6-methoxy-4-(trifluoromethyl)pyridine against various cancer cell lines. Results indicated that the compound inhibited cell proliferation through apoptosis induction, demonstrating its potential as a chemotherapeutic agent.
Case Study 2: Synthesis of Functionalized Pyridines
Researchers utilized 2-Bromo-6-methoxy-4-(trifluoromethyl)pyridine as a precursor to synthesize functionalized pyridines via Suzuki-Miyaura coupling reactions. This method highlighted the compound's utility in creating complex molecular architectures relevant to pharmaceuticals.
Summary Table of Applications
| Application Area | Description |
|---|---|
| Chemistry | Intermediate for synthesizing complex organic molecules and new materials |
| Biology | Potential antimicrobial and anticancer properties; modulates enzyme activity |
| Medicine | Investigated for drug discovery; improves pharmacokinetic properties |
| Industry | Used in agrochemical production; enhances pesticide effectiveness |
Mechanism of Action
The mechanism of action of 2-Bromo-6-methoxy-4-(trifluoromethyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological effects .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The positions of substituents on the pyridine ring critically influence reactivity and applications. Key comparisons include:
Key Findings :
- Methoxy Group Impact: The methoxy group at position 6 in the target compound enhances solubility compared to non-methoxy analogs like 2-Bromo-6-(trifluoromethyl)pyridine .
- Halogen Position : Bromine at position 2 (vs. 3 in 944900-12-3) directs electrophilic substitutions to the 4-position, as seen in palladium-catalyzed cross-coupling reactions .
- Trifluoromethyl Group : The -CF₃ group at position 4 stabilizes the pyridine ring against metabolic degradation, a feature shared with LOXL2 inhibitors (e.g., PAT-1251 in ) .
Comparison of Reactivity :
| Reaction Type | Target Compound Reactivity | Analog Reactivity (e.g., 2-Bromo-6-CF₃-pyridine) |
|---|---|---|
| Suzuki-Miyaura Coupling | High (Br at 2 facilitates coupling) | Moderate (Br at 2 but no directing OMe group) |
| Nucleophilic Substitution | Limited due to -CF₃ deactivation | Higher (absence of electron-withdrawing OMe) |
Biological Activity
2-Bromo-6-methoxy-4-(trifluoromethyl)pyridine is a pyridine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a bromine atom, a methoxy group, and a trifluoromethyl group, which contribute to its unique chemical properties and biological interactions.
- Molecular Formula : C7H5BrF3N
- Molecular Weight : 232.02 g/mol
- IUPAC Name : 2-Bromo-6-methoxy-4-(trifluoromethyl)pyridine
- Structure : The structure features a pyridine ring substituted with a bromine atom at position 2, a methoxy group at position 6, and a trifluoromethyl group at position 4.
Biological Activity Overview
The biological activity of 2-Bromo-6-methoxy-4-(trifluoromethyl)pyridine has been explored in various studies, revealing its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial properties. For example, pyridine derivatives have been shown to possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of halogen groups (like bromine and trifluoromethyl) enhances their interaction with bacterial targets, potentially disrupting cell wall synthesis or function .
Anticancer Potential
In vitro studies have demonstrated that 2-Bromo-6-methoxy-4-(trifluoromethyl)pyridine can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation. For instance, it may inhibit the PI3K/Akt pathway, leading to increased expression of pro-apoptotic factors and decreased levels of anti-apoptotic proteins .
Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation markers in cellular models. It is hypothesized that the trifluoromethyl group plays a crucial role in modulating inflammatory responses by inhibiting the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha .
Study 1: Antimicrobial Efficacy
A study conducted on various pyridine derivatives, including 2-Bromo-6-methoxy-4-(trifluoromethyl)pyridine, reported significant antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus. The presence of halogens was linked to enhanced efficacy compared to non-halogenated analogs .
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| 2-Bromo-6-methoxy-4-(trifluoromethyl)pyridine | 6.25 | Staphylococcus aureus |
| Control (Ciprofloxacin) | 2.0 | Staphylococcus aureus |
Study 2: Anticancer Activity
In another investigation focusing on the anticancer properties, this compound was tested against human bladder cancer cell lines (T24T and UMUC3). Results indicated that treatment with concentrations as low as 50 µM led to significant apoptosis induction through downregulation of anti-apoptotic proteins like XIAP .
| Cell Line | Concentration (µM) | Apoptosis Induction (%) |
|---|---|---|
| T24T | 50 | 70 |
| UMUC3 | 50 | 65 |
The biological activity of 2-Bromo-6-methoxy-4-(trifluoromethyl)pyridine can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
- Receptor Modulation : It can interact with receptors involved in inflammatory pathways, leading to reduced cytokine production.
- Apoptosis Induction : The compound's ability to modulate apoptotic pathways suggests it could serve as a lead compound for developing anticancer therapies.
Q & A
Q. What are the optimal synthetic routes for preparing 2-Bromo-6-methoxy-4-(trifluoromethyl)pyridine with high purity and yield?
- Methodological Answer : The compound can be synthesized via halogenation of a pre-functionalized pyridine core. For example, bromination at the 2-position using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in a solvent like CCl₄, followed by methoxy group introduction via nucleophilic substitution. The trifluoromethyl group is typically introduced early using CF₃Cu or CF₃SiMe₃ reagents. Purification involves column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol/water mixtures. Elevated temperatures (80–150°C) and catalysts like Pd(PPh₃)₄ may optimize yields .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C/¹⁹F NMR : Identifies substituent positions and electronic environments (e.g., deshielding of protons near Br/CF₃ groups).
- LC-MS : Confirms molecular weight and purity.
- X-ray crystallography : Resolves 3D structure; SHELX programs (SHELXT for structure solution, SHELXL for refinement) are recommended for handling twinning or disorder common in halogenated pyridines. Data collection at low temperature (100 K) improves resolution .
Q. What are the common reactivity patterns of 2-Bromo-6-methoxy-4-(trifluoromethyl)pyridine in cross-coupling reactions?
- Methodological Answer : The bromine atom at position 2 is highly reactive in Suzuki-Miyaura (Pd-catalyzed, aryl boronic acids) or Buchwald-Hartwig (amination) couplings. The trifluoromethyl group stabilizes the ring electronically, reducing side reactions. Methoxy groups are typically inert under these conditions. Use Pd(OAc)₂/XPhos catalysts in THF at 60–80°C for optimal results .
Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?
- Methodological Answer : The CF₃ group enhances lipophilicity (logP ↑ by ~1.5 units), improving membrane permeability. It also withdraws electron density via induction, making the pyridine ring more electrophilic and directing substituents to meta/para positions. This is confirmed via Hammett σ constants (σₘ = 0.43 for CF₃) and DFT calculations .
Q. What purification strategies are effective for removing byproducts from halogenation reactions?
- Methodological Answer : After bromination, silica gel chromatography with gradient elution (hexane → hexane:EtOAc 4:1) separates unreacted starting materials. For persistent halogenated byproducts, recrystallization in ethanol/water (1:3) or toluene at -20°C improves purity. Monitor via TLC (Rf ~0.4 in hexane:EtOAc 3:1) .
Advanced Research Questions
Q. How can mechanistic studies elucidate substitution pathways in reactions involving this compound?
- Methodological Answer : Kinetic isotope effects (KIEs) and trapping experiments identify intermediates. For example, in amination reactions, deuterated substrates (C₆D₅Br vs C₆H₅Br) reveal whether oxidative addition is rate-limiting. ESI-MS can detect Pd(0)/Pd(II) intermediates. Computational studies (DFT, B3LYP/6-31G*) model transition states and regioselectivity .
Q. How to resolve contradictions in reported reaction yields for cross-coupling derivatives?
- Methodological Answer : Variability often stems from trace moisture (degas solvents with N₂) or ligand decomposition (use fresh Pd catalysts). Systematic optimization via DoE (Design of Experiments) evaluates factors like temperature, catalyst loading, and solvent polarity. Compare yields under anhydrous (Schlenk line) vs ambient conditions. LC-MS identifies side products (e.g., homocoupling) .
Q. What computational methods predict the compound’s interaction with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) with enzyme active sites (e.g., kinases) identifies binding poses. MD simulations (AMBER) assess stability over 100 ns. QSAR models correlate substituent effects (Hammett σ, π parameters) with bioactivity. Validate predictions via SPR (surface plasmon resonance) binding assays .
Q. How to address low regioselectivity in electrophilic aromatic substitution (EAS) reactions?
Q. What strategies mitigate crystallographic disorder in X-ray structures of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
